

Introduction: The Rise of Hemiasterlin in Next-Generation ADCs

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Compound of Interest		
Compound Name:	Hemiasterlin	
Cat. No.:	B1673049	Get Quote

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] The choice of the cytotoxic "payload" is critical to an ADC's success, requiring high potency, a well-understood mechanism of action, and favorable properties for conjugation. **Hemiasterlin**, a natural tripeptide originally isolated from marine sponges, has emerged as a highly promising payload candidate.[2][3] It is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis at sub-nanomolar concentrations.[3][4]

Unlike first-generation payloads, **Hemiasterlin** and its synthetic analogues, such as taltobulin (HTI-286) and 3-aminophenyl-**hemiasterlin** (SC209), offer a compelling combination of high cytotoxicity and, in some cases, the ability to overcome multidrug resistance mechanisms.[2][5] [6] This guide provides a comprehensive technical overview of **Hemiasterlin**'s mechanism of action, its application as an ADC payload, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Microtubule Disruption

Hemiasterlins exert their potent cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[7]

• Binding Target: **Hemiasterlin** and its analogues bind to the Vinca domain on β-tubulin, the building block of microtubules.[2] This binding site is also shared by other potent antimitotic agents like dolastatins.[2]



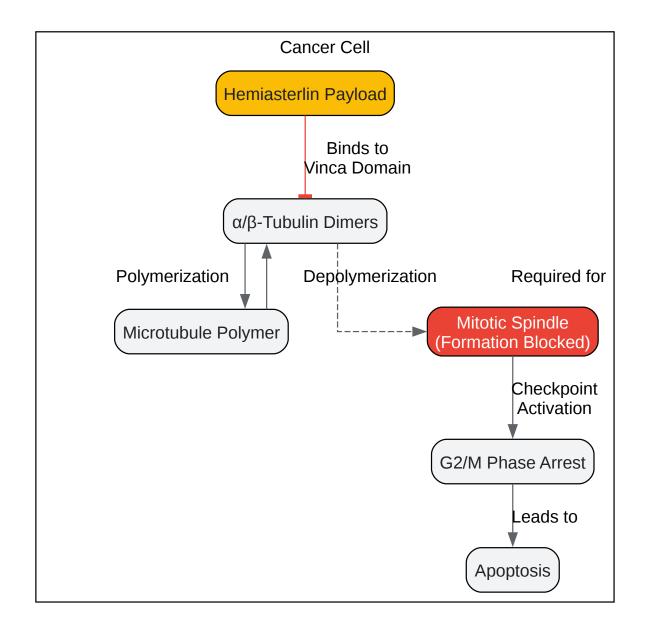




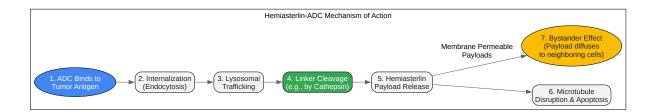
- Inhibition of Polymerization: By binding to tubulin, **Hemiasterlin** inhibits its polymerization into microtubules.[7][8] This disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers prevents the formation of a functional mitotic spindle.
- Cell Cycle Arrest and Apoptosis: The inability to form a proper mitotic spindle triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2][8] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2]

The signaling pathway from microtubule disruption to apoptosis is a critical aspect of **Hemiasterlin**'s efficacy.

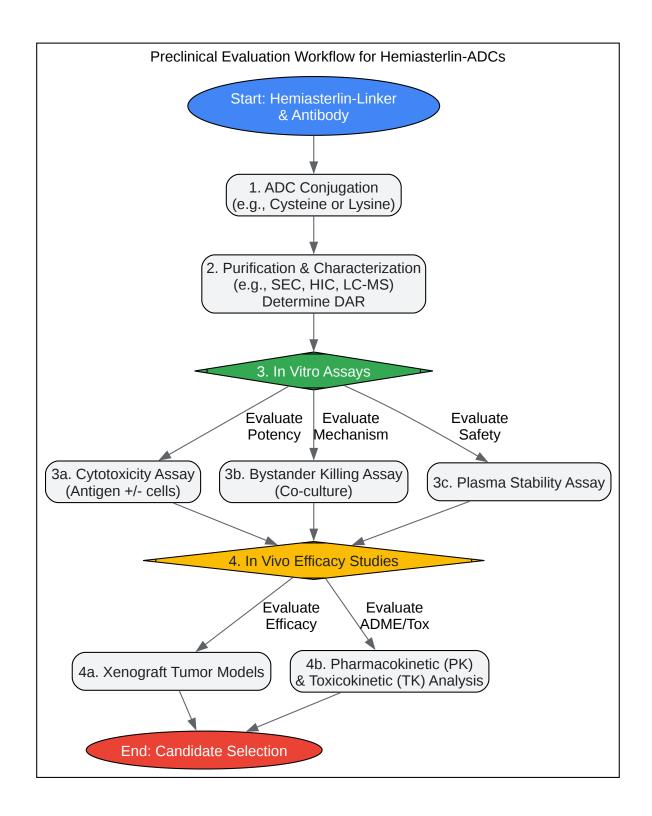












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